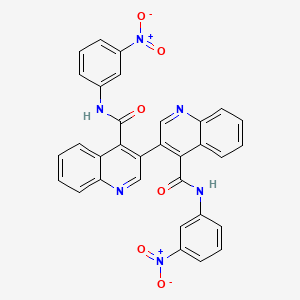![molecular formula C35H26N2O B5185535 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol, also known as DBCO-PEG4-PhOH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the DBCO (dibenzocyclooctyne) family of compounds, which are widely used in bioconjugation and imaging applications. DBCO-PEG4-PhOH is a versatile compound that can be used in various research fields, including biochemistry, molecular biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH is based on its ability to react with azide-containing molecules through a copper-free click chemistry reaction. This reaction is highly specific and occurs rapidly, allowing for efficient bioconjugation. The resulting conjugates are stable and can be used in a variety of applications.
Biochemical and physiological effects:
DBC0-PEG4-PhOH has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with cellular processes. This property makes it an ideal compound for use in biological research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH is its versatility. It can be used in a wide range of applications, from bioconjugation to drug delivery. Additionally, its rapid reaction rate and high specificity make it an efficient tool for research. However, one limitation of this compound is its cost. It is relatively expensive compared to other bioconjugation reagents, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research involving 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH. One area of interest is the development of new bioconjugation strategies using this compound. Additionally, its potential for drug delivery applications is an area of active research. Finally, the use of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH in imaging applications, such as fluorescence microscopy, is an area that holds promise for future research.
Méthodes De Synthèse
The synthesis of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH involves the reaction of 4-hydroxybenzaldehyde with 2-phenyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then reacted with DBCO-PEG4-NHS (N-hydroxysuccinimide) to obtain the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
DBC0-PEG4-PhOH has a wide range of applications in scientific research. One of the most significant uses of this compound is in bioconjugation. It can be used to attach various biomolecules, such as proteins, peptides, and nucleic acids, to surfaces or other molecules. This property makes it an essential tool in the development of biosensors, protein arrays, and drug delivery systems.
Propriétés
IUPAC Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O/c38-26-21-19-23(20-22-26)31(32-27-15-7-9-17-29(27)36-34(32)24-11-3-1-4-12-24)33-28-16-8-10-18-30(28)37-35(33)25-13-5-2-6-14-25/h1-22,31,36-38H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFNHYKEQMKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=C(C=C4)O)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

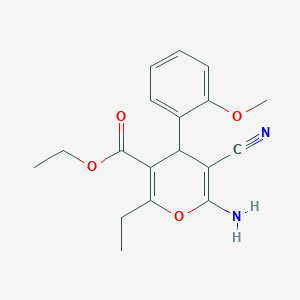
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)

![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)

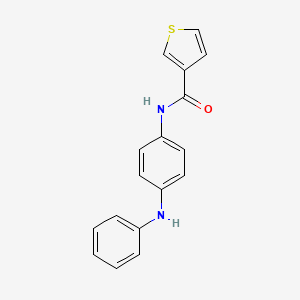
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
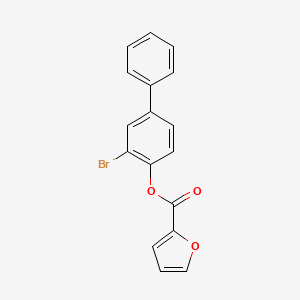
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
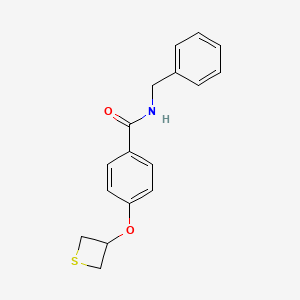
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)

